molecular formula C10H9N3O2 B13868827 3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one

3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one

Cat. No.: B13868827
M. Wt: 203.20 g/mol
InChI Key: CBFVBWSNAQUQDL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one is a heterocyclic compound that contains both pyridine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxymethyl and pyridazinone functionalities. One common method involves the use of a pyridine-3-carboxaldehyde derivative, which undergoes a series of reactions including condensation, cyclization, and oxidation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one can undergo various chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)-1-pyridin-3-ylpyridazin-4-one.

    Reduction: Formation of 3-(Hydroxymethyl)-1,2-dihydropyridin-3-ylpyridazin-4-one.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, but with a furan ring instead of pyridine and pyridazine rings.

    3-(Hydroxymethyl)pyridine: Similar structure but lacks the pyridazinone ring.

Uniqueness

3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one is unique due to the presence of both pyridine and pyridazinone rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-(hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one

InChI

InChI=1S/C10H9N3O2/c14-7-9-10(15)3-5-13(12-9)8-2-1-4-11-6-8/h1-6,14H,7H2

InChI Key

CBFVBWSNAQUQDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=CC(=O)C(=N2)CO

Origin of Product

United States

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